TC Hsd 21

Beschreibung

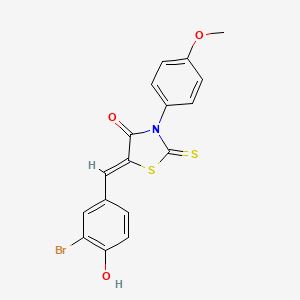

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3S2/c1-22-12-5-3-11(4-6-12)19-16(21)15(24-17(19)23)9-10-2-7-14(20)13(18)8-10/h2-9,20H,1H3/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFKAUYVLSGPGC-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Function of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

An initial search for "TC Hsd 21" suggests this is not a standard nomenclature for a specific protein or gene. However, the query likely refers to a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) , as "this compound" is identified as such with an IC50 of 14 nM.[1][2] Therefore, this technical guide will focus on the function of hydroxysteroid dehydrogenases (HSDs), with a particular emphasis on 17β-HSD3, the target of the inhibitor "this compound".

Hydroxysteroid dehydrogenases are a family of oxidoreductases that play a crucial role in the metabolism of steroid hormones.[3] These enzymes catalyze the conversion of hydroxysteroids to oxosteroids and vice versa, thereby regulating the activity of androgens, estrogens, and corticosteroids.[3][4]

17β-HSD3 is a key enzyme in the biosynthesis of androgens.[5] It is primarily expressed in the testes and is responsible for the final step in the synthesis of testosterone.[5] Specifically, 17β-HSD3 catalyzes the reduction of androstenedione to testosterone.[5]

Clinical Significance

Deficiency of 17β-HSD3, caused by mutations in the HSD17B3 gene, leads to a form of 46,XY disorder of sex development.[3] This condition results in impaired testosterone production, leading to ambiguous genitalia at birth and incomplete virilization at puberty in affected individuals.

Steroidogenesis Pathway Highlighting 17β-HSD3

The following diagram illustrates the central role of 17β-HSD3 in the steroid biosynthesis pathway.

Caption: Simplified steroid biosynthesis pathway emphasizing the conversion of androstenedione to testosterone by 17β-HSD3.

Quantitative Data for HSD Inhibitors

The table below summarizes key quantitative data for "this compound" and other representative HSD inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound | Target Enzyme | IC50 (nM) | Assay Type | Reference |

| This compound | 17β-HSD3 | 14 | Not specified | [1][2] |

| Finasteride | 5α-reductase | 10 | Whole cell assay | |

| Dutasteride | 5α-reductase | 2 | Recombinant enzyme | |

| Epristeride | 5α-reductase | 0.2 | Recombinant enzyme | |

| Indomethacin | 11β-HSD1 | 200 | Microsomal assay |

Note: Data for inhibitors other than this compound are representative and may vary based on specific experimental conditions.

Experimental Protocols

The study of HSDs and their inhibitors involves a variety of experimental techniques. Below are generalized protocols for common assays.

Enzyme Inhibition Assay (Radiometric)

This method is commonly used to determine the potency of HSD inhibitors.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a specific concentration of the HSD enzyme (e.g., recombinant human 17β-HSD3), a radiolabeled substrate (e.g., [3H]-androstenedione), and the NADPH cofactor.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., "this compound") to the reaction mixture. A control with no inhibitor is also prepared.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

-

Separation of Substrate and Product: Stop the reaction and separate the radiolabeled product (e.g., [3H]-testosterone) from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.

-

IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Experimental Workflow for HSD Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing HSD inhibitors.

Caption: A generalized workflow for the discovery and characterization of hydroxysteroid dehydrogenase inhibitors.

Other Notable Hydroxysteroid Dehydrogenases

While the query points towards 17β-HSD3, it is important to be aware of other key HSDs.

-

11β-Hydroxysteroid Dehydrogenase (11β-HSD): This enzyme has two main isozymes.[4]

-

11β-HSD1: Primarily acts as a reductase, converting inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[4] It is a target for treating metabolic syndrome and type 2 diabetes.

-

11β-HSD2: Acts as a dehydrogenase, inactivating cortisol to cortisone in mineralocorticoid target tissues like the kidney, preventing the illicit activation of the mineralocorticoid receptor by cortisol.[4][6] Mutations in the gene for 11β-HSD2 can cause apparent mineralocorticoid excess syndrome.[4][6]

-

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the biosynthesis of all classes of steroid hormones, including progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens.[7][8] Deficiency in 3β-HSD is a cause of congenital adrenal hyperplasia.[3][8]

References

- 1. biolinkk.com [biolinkk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hydroxysteroid dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 4. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HSD11B2 hydroxysteroid 11-beta dehydrogenase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. 3-Beta-Hydroxysteroid Dehydrogenase Deficiency: Background, Pathophysiology, Etiology [emedicine.medscape.com]

An In-depth Technical Guide to the Biological Role of 17β-Hydroxysteroid Dehydrogenase Type 3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical enzyme in androgen biosynthesis, primarily responsible for the conversion of the weak androgen androstenedione to the potent androgen testosterone. This conversion represents the final and rate-limiting step in the testicular synthesis of testosterone, a hormone essential for male sexual development and the maintenance of male secondary sexual characteristics. Mutations in the HSD17B3 gene, which encodes for this enzyme, lead to 17β-HSD3 deficiency, a rare autosomal recessive disorder of sex development (DSD). This guide provides a comprehensive overview of the biological role of 17β-HSD3, its involvement in steroidogenic pathways, and its significance as a therapeutic target. Detailed experimental protocols for studying 17β-HSD3 function and quantitative data on its kinetics and inhibition are also presented to aid researchers in their investigations.

Introduction to 17β-Hydroxysteroid Dehydrogenase Type 3

17β-HSD3, also known as testosterone 17-beta-dehydrogenase 3, is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] It is an enzyme predominantly expressed in the Leydig cells of the testes and is located in the endoplasmic reticulum.[1][2] The primary and most well-characterized function of 17β-HSD3 is to catalyze the NADPH-dependent reduction of androstenedione to testosterone.[3][4] This enzymatic reaction is a cornerstone of the canonical androgen biosynthesis pathway.[5]

The significance of 17β-HSD3 is underscored by the clinical manifestations of its deficiency. Individuals with a 46,XY karyotype and loss-of-function mutations in the HSD17B3 gene present with a spectrum of phenotypes ranging from female-appearing external genitalia to ambiguous genitalia, despite having testes and normal Wolffian duct development.[3] This highlights the indispensable role of 17β-HSD3 in male fetal sexual development.

Role in Steroidogenic Pathways

17β-HSD3 is a key player in both the classical (frontdoor) and alternative (backdoor) pathways of androgen synthesis.

Classical Androgen Biosynthesis Pathway

In the classical pathway, cholesterol is converted through a series of enzymatic steps to androstenedione. 17β-HSD3 then catalyzes the final step, the conversion of androstenedione to testosterone.[5] Testosterone can then be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase in target tissues.[4]

Figure 1: Classical Androgen Biosynthesis Pathway highlighting the role of 17β-HSD3.

Alternative "Backdoor" Pathway

The backdoor pathway allows for the synthesis of DHT, bypassing testosterone as an intermediate.[4] In this pathway, 17-hydroxyprogesterone is converted to androsterone, which can then be acted upon by 17β-HSD3 (or 17β-HSD5 in adrenal glands) to produce androstanediol, a precursor to DHT.[4] This pathway is particularly important in certain physiological and pathological states, including some forms of congenital adrenal hyperplasia.[4][6]

Figure 2: Alternative "Backdoor" Pathway of Androgen Biosynthesis.

Data Presentation: Quantitative Analysis of 17β-HSD3

Kinetic Parameters

The enzymatic activity of 17β-HSD3 is characterized by its kinetic parameters, which describe the enzyme's affinity for its substrates and its catalytic efficiency.

| Substrate | Cofactor | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Androstenedione | NADPH | 0.92 | Not Reported | [7] |

| Androstenedione | NADH | 24 | 1.8 (µmol/min/mg) | [8] |

| Testosterone | NAD+ | 9.5 | 85 (µmol/min/mg) | [8] |

| NADPH | - | 30 | Not Reported | [7] |

Note: Vmax values can vary significantly depending on the enzyme source and assay conditions.

Substrate Specificity

While androstenedione is the primary substrate for testosterone production, 17β-HSD3 can also act on other steroids.

| Substrate | Product | Relative Activity (%) | Reference |

| Androstenedione | Testosterone | 100 | [9] |

| Epiandrosterone | Androstanediol | Detected | [9] |

| Dehydroepiandrosterone (DHEA) | Androstenediol | Detected | [9] |

| 11-Ketoandrostenedione | 11-Ketotestosterone | Detected | [10] |

| Estrone | Estradiol | Low | [4] |

Inhibitors

The development of 17β-HSD3 inhibitors is an active area of research, particularly for the treatment of androgen-dependent diseases like prostate cancer.

| Inhibitor | Type | IC50 (nM) | Ki (µM) | Reference |

| 3-O-Benzylandrosterone | Steroidal | ~90 | Not Reported | [1] |

| 18β-Glycyrrhetinic acid | Natural Product | Not Reported | Not Reported | [11] |

| BMS-856 | Non-steroidal | Low nanomolar | Not Reported | [11] |

| Compound 1 (Azepine derivative) | Non-steroidal | 700 | Not Reported | [12] |

| Compound 5 (Piperidine derivative) | Non-steroidal | ~200 | Not Reported | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and activity of 17β-HSD3.

Figure 3: A generalized experimental workflow for the comprehensive analysis of 17β-HSD3.

17β-HSD3 Enzyme Activity Assay in Transfected HEK293 Cells

This protocol describes a cell-based assay to measure the conversion of androstenedione to testosterone by 17β-HSD3.[10][13]

Materials:

-

HEK293 cells

-

Expression vector containing the human HSD17B3 cDNA

-

Transfection reagent

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Androstenedione (substrate)

-

NADPH (cofactor)

-

Assay buffer: 0.03 M Tris-HCl, pH 7.2, containing 0.001 M EDTA[12]

-

LC-MS/MS system for steroid quantification

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.

-

Transfect the cells with the HSD17B3 expression vector using a suitable transfection reagent according to the manufacturer's instructions. As a negative control, transfect a separate plate of cells with an empty vector.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Enzyme Reaction:

-

Wash the transfected cells with phosphate-buffered saline (PBS).

-

Lyse the cells by sonication in ice-cold assay buffer (50 mg/ml cell suspension).[12]

-

Clarify the lysate by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

Cell lysate (containing 17β-HSD3)

-

Assay buffer

-

NADPH (final concentration, e.g., 1 mM)

-

Androstenedione (final concentration, e.g., 10 µM)

-

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Quantification of Testosterone:

-

Stop the reaction by adding a solvent such as ethyl acetate to extract the steroids.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Quantify the amount of testosterone produced using a validated LC-MS/MS method.

-

Western Blot Analysis of 17β-HSD3 Expression

This protocol outlines the detection of 17β-HSD3 protein in cell lysates or tissue homogenates.

Materials:

-

Cell lysate or tissue homogenate

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

-

Primary antibody against 17β-HSD3 (e.g., rabbit polyclonal)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

TBST (Tris-buffered saline with Tween-20)

Procedure:

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).

-

Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-17β-HSD3 antibody (diluted in blocking buffer, e.g., 1:500 - 1:3000) overnight at 4°C.[14]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system. The expected molecular weight of 17β-HSD3 is approximately 34.5 kDa.[15]

-

Immunohistochemistry (IHC) for 17β-HSD3 in Testicular Tissue

This protocol describes the localization of 17β-HSD3 protein in paraffin-embedded testicular tissue sections.

Materials:

-

Paraffin-embedded human testis tissue sections

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against 17β-HSD3 (e.g., rabbit polyclonal, dilution 1:100-1:1000)[14][16]

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.[3]

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with blocking solution for 30-60 minutes.

-

Incubate with the primary anti-17β-HSD3 antibody overnight at 4°C.[3]

-

Wash with PBS.

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Incubate with the streptavidin-HRP complex for 30 minutes.

-

Wash with PBS.

-

-

Visualization and Counterstaining:

-

Develop the color with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Visualize under a microscope. Staining is expected in the cytoplasm of Leydig cells.[2]

-

Site-Directed Mutagenesis of the HSD17B3 Gene

This protocol provides a general framework for introducing specific mutations into the HSD17B3 gene to study structure-function relationships.[17][18]

Materials:

-

Plasmid DNA containing the wild-type HSD17B3 cDNA

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu or Q5)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design:

-

Mutagenesis PCR:

-

Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation.

-

-

Template Digestion:

-

Digest the PCR product with DpnI to selectively remove the methylated, non-mutated parental plasmid DNA.

-

-

Transformation:

-

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.

-

-

Verification:

-

Isolate plasmid DNA from individual colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Conclusion and Future Directions

17β-hydroxysteroid dehydrogenase type 3 is a pivotal enzyme in androgen biosynthesis with a well-defined role in male sexual development. Its testis-specific expression and critical function in testosterone production make it an attractive target for therapeutic intervention in androgen-dependent pathologies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricacies of 17β-HSD3 function, regulation, and its role in health and disease. Future research may focus on the development of highly specific and potent inhibitors of 17β-HSD3 for clinical applications, as well as further elucidation of its potential roles in extra-gonadal tissues. A deeper understanding of the structure-function relationships of this enzyme through techniques like site-directed mutagenesis will be crucial for these advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. mybiosource.com [mybiosource.com]

- 3. Four novel mutations identification in 17 beta-hydroxysteroid dehydrogenase-3 deficiency and our clinical experience: possible benefits of early treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Alternative pathway androgen biosynthesis and human fetal female virilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. neb.com [neb.com]

- 9. stackoverflow.com [stackoverflow.com]

- 10. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxysteroid Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

- 14. HSD17B3 Polyclonal Antibody (PA5-30063) [thermofisher.com]

- 15. biocompare.com [biocompare.com]

- 16. HSD17B3 antibody (13415-1-AP) | Proteintech [ptglab.com]

- 17. research.cbc.osu.edu [research.cbc.osu.edu]

- 18. P3 site-directed mutagenesis: An efficient method based on primer pairs with 3′-overhangs - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of 17β-HSD3 Inhibitors: A Technical Guide for Researchers

An In-depth Exploration of the Therapeutic Applications and Research Methodologies for Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3

Executive Summary

17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical enzyme in androgen biosynthesis, primarily catalyzing the conversion of the weak androgen androstenedione to the potent androgen testosterone. Its tissue-specific expression, predominantly in the testes, and its role in producing the primary male sex hormone make it a compelling target for therapeutic intervention in a range of androgen-dependent conditions. This technical guide provides a comprehensive overview of the research applications of 17β-HSD3 inhibitors, focusing on their potential in prostate cancer, benign prostatic hyperplasia (BPH), and androgenetic alopecia, while also exploring the nascent concept of their use as male contraceptives. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key pathways and workflows to facilitate further investigation in this promising field.

Introduction: The Role of 17β-HSD3 in Androgen Synthesis

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes consists of multiple isoforms that regulate the final steps of steroid hormone biosynthesis.[1] Among these, 17β-HSD3 is a microsomal enzyme almost exclusively expressed in the testes, where it utilizes NADPH as a cofactor to reduce the 17-keto group of androstenedione to form testosterone.[2] This pivotal role places 17β-HSD3 at the heart of androgen production in males.[3]

The significance of 17β-HSD3 is underscored by the clinical presentation of individuals with mutations in the HSD17B3 gene. Genetic males with 17β-HSD3 deficiency exhibit male pseudohermaphroditism, a condition characterized by female-appearing external genitalia at birth due to the lack of sufficient testosterone for proper masculinization during fetal development.[4][5] This genetic evidence provides a strong rationale for the therapeutic targeting of 17β-HSD3 to modulate androgen levels.

Therapeutic Applications of 17β-HSD3 Inhibitors

The ability to inhibit 17β-HSD3 and thereby reduce testosterone production has significant therapeutic implications for several androgen-dependent pathologies.

Prostate Cancer

Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by androgens. Androgen deprivation therapy (ADT) is a cornerstone of treatment for advanced prostate cancer. However, many tumors eventually become castration-resistant, often due to intracrine androgen synthesis within the tumor microenvironment. Studies have shown that 17β-HSD3 can be overexpressed in hormone-dependent prostate cancer, suggesting its role in local testosterone production that can fuel tumor growth even in a low-circulating testosterone environment.[2]

Inhibition of 17β-HSD3 presents a targeted approach to suppress both testicular and intratumoral testosterone synthesis, offering a potential treatment for hormone-sensitive and castration-resistant prostate cancer.

Benign Prostatic Hyperplasia (BPH)

Benign prostatic hyperplasia is a non-malignant enlargement of the prostate gland that can lead to lower urinary tract symptoms (LUTS). The development and progression of BPH are also androgen-dependent. While the expression of 17β-HSD3 in BPH tissue is reportedly low, the inhibition of any residual activity could contribute to reducing the local conversion of androstenedione to testosterone, thereby potentially slowing prostate growth.[6] The therapeutic potential of 17β-HSD3 inhibitors in BPH is an area requiring further investigation, possibly in combination with other therapies like 5α-reductase inhibitors.

Androgenetic Alopecia

Androgenetic alopecia, or male pattern baldness, is a common condition characterized by the progressive miniaturization of hair follicles in response to androgens, particularly dihydrotestosterone (DHT). The conversion of testosterone to DHT is catalyzed by 5α-reductase. However, the synthesis of testosterone itself within the hair follicle dermal papilla cells is a prerequisite. Studies have shown that dermal papilla cells from balding scalps express 17β-HSD3 mRNA.[7][8] Therefore, inhibiting 17β-HSD3 could reduce the local production of testosterone, leading to lower levels of DHT and potentially slowing or reversing hair loss.

Potential as Male Contraceptives

The critical role of 17β-HSD3 in testosterone production raises the possibility of its inhibition as a strategy for male contraception. By significantly reducing testosterone levels, spermatogenesis could be suppressed. However, this approach would need to be carefully managed to avoid the side effects of low testosterone, such as decreased libido and muscle mass. The concept of using 17β-HSD3 inhibitors as a non-hormonal contraceptive is still largely theoretical and requires extensive research. Studies in HSD17B3 knockout mice have shown that while they have impaired fertility, they are not completely sterile, suggesting that other enzymes may compensate for the lack of 17β-HSD3 activity.[9][10]

Quantitative Data on 17β-HSD3 Inhibitors

A variety of steroidal and non-steroidal 17β-HSD3 inhibitors have been developed and evaluated. The following tables summarize the inhibitory potency (IC50 and Ki values) and in vivo efficacy of selected compounds.

Table 1: In Vitro Potency of Steroidal 17β-HSD3 Inhibitors

| Compound | Structure | IC50 (nM) | Ki (nM) | Cell Line/Assay Condition |

| RM-532-105 | Androsterone derivative | 5 - 13 | N/A | Whole HEK-293 or LNCaP cells overexpressing 17β-HSD3[11] |

| 3β-phenylmethyl-ADT | Androsterone derivative | 57 | N/A | HEK293 cells expressing 17β-HSD3[12] |

| 3β-phenylethyl-3α-methyl-O-ADT | Androsterone derivative | 73 | N/A | HEK293 cells expressing 17β-HSD3[12] |

Table 2: In Vitro Potency of Non-Steroidal 17β-HSD3 Inhibitors

| Compound | Structure | IC50 (nM) | Ki (nM) | Cell Line/Assay Condition |

| Compound 5 | Azepine derivative | ~200 | N/A | Homology model-based design[13] |

| STX2171 | N/A | ~200 | N/A | Whole-cell assay[14] |

| BMS-856 | Anthranilamide derivative | 60 (biochemical), 300 (cell-based) | N/A | High-throughput screening assays[15][16] |

| Compound 1 | Piperidine derivative | 700 | N/A | Homology model-based design[13] |

Table 3: In Vivo Efficacy of 17β-HSD3 Inhibitors in Prostate Cancer Models

| Compound | Animal Model | Dosing | Key Findings |

| STX2171 | Castrated male mice with LNCaP(HSD3) xenografts | N/A | Significantly inhibited androstenedione-dependent tumor growth and reduced plasma testosterone levels.[14] |

| STX1383 | Castrated male mice with LNCaP(HSD3) xenografts | N/A | Significantly inhibited androstenedione-dependent tumor growth and reduced plasma testosterone levels.[14] |

| RM-532-105 | Castrated nude mice with LAPC-4 xenografts | N/A | Did not inhibit tumor growth; unexpectedly increased intratumoral testosterone and DHT levels.[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of 17β-HSD3 inhibitors.

Whole-Cell Radiometric TLC-Based Assay for 17β-HSD3 Inhibition

This protocol is adapted from studies evaluating the potency of 17β-HSD3 inhibitors in a cellular context.

Objective: To measure the inhibition of 17β-HSD3 activity in intact cells by quantifying the conversion of a radiolabeled substrate.

Materials:

-

HEK293 or LNCaP cells stably transfected with human 17β-HSD3.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

[¹⁴C]-Androstenedione (substrate).

-

Test inhibitors.

-

Thin-layer chromatography (TLC) plates (silica gel).

-

TLC developing solvent (e.g., chloroform:ethyl acetate, 4:1 v/v).

-

Phosphorimager or scintillation counter.

Procedure:

-

Cell Seeding: Seed the 17β-HSD3 expressing cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 1 hour at 37°C.

-

Substrate Addition: Add [¹⁴C]-Androstenedione to each well to a final concentration of 50 nM.

-

Incubation: Incubate the plates for 4 hours at 37°C.

-

Steroid Extraction: Stop the reaction by adding 1 mL of ice-cold diethyl ether to each well. Vortex and centrifuge to separate the phases. Collect the organic (upper) phase.

-

TLC Analysis: Spot the extracted steroids onto a TLC plate. Develop the plate in the appropriate solvent system to separate androstenedione and testosterone.

-

Quantification: Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

-

Data Analysis: Calculate the percentage of conversion of androstenedione to testosterone. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of 17β-HSD3 inhibitors in a preclinical prostate cancer model.[11][14]

Objective: To assess the effect of 17β-HSD3 inhibitors on tumor growth in an androgen-dependent prostate cancer xenograft model.

Materials:

-

Androgen-sensitive prostate cancer cells (e.g., LNCaP) engineered to express 17β-HSD3.

-

Male immunodeficient mice (e.g., nude or SCID).

-

Androstenedione (for tumor growth stimulation).

-

Test inhibitor.

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation: Culture the prostate cancer cells and harvest them in the exponential growth phase. Resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture).

-

Tumor Inoculation: Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

-

Tumor Growth and Castration: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Surgically castrate the mice to remove the endogenous source of testosterone.

-

Androgen Stimulation and Treatment: After a recovery period, randomize the mice into treatment groups. Administer androstenedione daily (e.g., via subcutaneous injection) to all groups to stimulate tumor growth. Administer the test inhibitor or vehicle control to the respective treatment groups.

-

Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (length x width²)/2.

-

Endpoint: Continue the treatment for a predefined period (e.g., 4-6 weeks) or until the tumors in the control group reach a maximum allowable size.

-

Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Collect blood for plasma testosterone level measurement.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in 17β-HSD3 function and inhibitor evaluation is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language for Graphviz.

Androgen Biosynthesis Pathway

This diagram illustrates the classical pathway of androgen synthesis, highlighting the central role of 17β-HSD3.

Caption: Classical Androgen Biosynthesis Pathway Highlighting 17β-HSD3.

Mechanism of Action of 17β-HSD3 Inhibitors in Prostate Cancer

This diagram illustrates how 17β-HSD3 inhibitors block testosterone production, leading to reduced androgen receptor signaling and inhibition of prostate cancer cell proliferation.

Caption: Mechanism of 17β-HSD3 Inhibitors in Prostate Cancer Cells.

Experimental Workflow for Screening 17β-HSD3 Inhibitors

This diagram provides a logical workflow for the screening and evaluation of potential 17β-HSD3 inhibitors.

Caption: General Workflow for Screening and Development of 17β-HSD3 Inhibitors.

Conclusion and Future Directions

Inhibitors of 17β-HSD3 represent a promising and targeted therapeutic strategy for a variety of androgen-dependent diseases. The most robust evidence for their application lies in the treatment of prostate cancer, where they have the potential to suppress both systemic and local androgen production. While their utility in benign prostatic hyperplasia and androgenetic alopecia is biologically plausible, further research is needed to validate their efficacy in these conditions. The potential for 17β-HSD3 inhibitors as male contraceptives is an intriguing but nascent area that requires significant investigation to overcome challenges related to maintaining essential physiological functions of testosterone.

Future research should focus on the development of more potent and selective second-generation inhibitors, with improved pharmacokinetic properties. Further elucidation of the crystal structure of 17β-HSD3 would greatly facilitate structure-based drug design.[13] Additionally, clinical trials are necessary to translate the preclinical findings into tangible benefits for patients. The continued exploration of 17β-HSD3 inhibitors holds the promise of delivering novel and effective treatments for a range of significant health issues.

References

- 1. urologytimes.com [urologytimes.com]

- 2. Recent advances in the development of 17beta-hydroxysteroid dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Four novel mutations identification in 17 beta-hydroxysteroid dehydrogenase-3 deficiency and our clinical experience: possible benefits of early treatment [frontiersin.org]

- 4. 17-beta hydroxysteroid dehydrogenase 3 deficiency: MedlinePlus Genetics [medlineplus.gov]

- 5. medlineplus.gov [medlineplus.gov]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. Expression of mRNA for androgen receptor, 5alpha-reductase and 17beta-hydroxysteroid dehydrogenase in human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Testosterone and 17β-Estradiol Induce Glandular Prostatic Growth, Bladder Outlet Obstruction, and Voiding Dysfunction in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the In Vitro and In Vivo efficiency of RM-532-105, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, in LAPC-4 prostate cancer cell and tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Androgens modify Wnt agonists/antagonists expression balance in dermal papilla cells preventing hair follicle stem cell differentiation in androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. STX2171, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, is efficacious in vivo in a novel hormone-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

An In-Depth Technical Guide to In Vitro Studies Using 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors, Featuring TC Hsd21

This technical guide is designed for researchers, scientists, and drug development professionals interested in the in vitro evaluation of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitors. It provides an overview of the core signaling pathway, detailed experimental methodologies, and comparative data for representative inhibitors, including TC Hsd21.

Core Concept: The Role of 17β-HSD3 in Androgen Biosynthesis

17β-HSD3 is a critical enzyme in the biosynthesis of androgens. It catalyzes the conversion of the relatively inactive androgen precursor, androstenedione (AdT), into the potent androgen, testosterone.[1][2][3][4][5][6] This function is particularly crucial in the testes.[2][4][6] In the context of androgen-dependent diseases such as prostate cancer, inhibiting 17β-HSD3 is a therapeutic strategy to reduce the levels of testosterone that can fuel cancer cell growth.[1][2][7]

The signaling pathway is a direct cascade where the product of 17β-HSD3, testosterone, acts as a ligand for the androgen receptor (AR). Upon binding, the AR translocates to the nucleus and initiates the transcription of genes responsible for androgenic effects, including cell proliferation in hormone-sensitive cancers.

Quantitative Data on 17β-HSD3 Inhibitors

The potency of 17β-HSD3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The table below summarizes the IC50 values for TC Hsd21 and other representative non-steroidal 17β-HSD3 inhibitors found in the literature.

| Inhibitor | Target | IC50 (nM) | Assay Type | Source |

| TC Hsd21 | Human 17β-HSD3 | 6 | Not Specified | [7] |

| Mouse 17β-HSD3 | 40 | Not Specified | [7] | |

| 17β-HSD3 | 14 | Not Specified | [1][2][8][9] | |

| RM-532-105 | 17β-HSD3 | 5 | Whole Cell (HEK-293 overexpressing 17β-HSD3) | [7] |

| 17β-HSD3 | 13 | Whole Cell (LNCaP overexpressing 17β-HSD3) | [7] | |

| STX2171 | 17β-HSD3 | ~200 | Whole Cell (293-EBNA overexpressing 17β-HSD3) | [8] |

| BMS-856 | 17β-HSD3 | 60 | Biochemical Assay | [2] |

| 17β-HSD3 | 300 | Cell-Based Assay | [2] |

Note: TC Hsd21 demonstrates high selectivity, showing no activity at 17β-HSD1, 17β-HSD2, estrogen receptors (ERα), androgen receptors, or glucocorticoid receptors.[7]

Experimental Protocols for In Vitro Assessment of 17β-HSD3 Inhibitors

A multi-step approach is typically employed to characterize 17β-HSD3 inhibitors in vitro, starting from direct enzyme inhibition to cellular functional assays.

Biochemical Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of 17β-HSD3. High-throughput screening often employs methods like the Scintillation Proximity Assay (SPA).[9]

Methodology:

-

Reagents and Materials:

-

Recombinant human 17β-HSD3 enzyme.

-

Substrate: Androstenedione (AdT).

-

Tritiated testosterone ([³H]-Testosterone) for generating a standard curve.

-

Anti-testosterone monoclonal antibody.

-

SPA beads conjugated to anti-mouse IgG.

-

Assay buffer (e.g., 50 mM Tris pH 8.0, 10% glycerol).

-

Test compounds (e.g., TC Hsd21) at various concentrations.

-

-

Procedure:

-

Prepare the antibody-bead complex by incubating SPA beads with the anti-testosterone antibody.

-

In a microplate, combine the 17β-HSD3 enzyme, NADPH, and the test compound at various dilutions.

-

Initiate the enzymatic reaction by adding the substrate, Androstenedione.

-

Incubate to allow for the conversion of AdT to testosterone.

-

Stop the reaction and add the antibody-bead complex. The beads will capture any testosterone produced.

-

If using a radiolabeled substrate, the proximity of the resulting radiolabeled product to the scintillant-impregnated beads will generate a light signal.

-

Measure the signal using a suitable plate reader (e.g., a scintillation counter).

-

-

Data Analysis:

-

The signal is inversely proportional to the amount of testosterone produced (in a competitive assay format).

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression.

-

Cell-Based Target Engagement Assay

Objective: To measure the ability of an inhibitor to block the conversion of AdT to testosterone in a cellular environment. This is often performed using a cell line that overexpresses 17β-HSD3.[7]

Methodology:

-

Cell Culture:

-

Use a suitable human cell line, such as HEK-293 or prostate cancer cell lines (e.g., LNCaP), engineered to stably overexpress human 17β-HSD3.[7]

-

Culture the cells in appropriate media until they reach a suitable confluency.

-

-

Procedure:

-

Plate the cells in a multi-well format.

-

Treat the cells with various concentrations of the inhibitor (e.g., TC Hsd21) for a predetermined pre-incubation period.

-

Add Androstenedione (AdT) to the media to serve as the substrate.

-

Incubate for a period sufficient to allow for testosterone production (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

-

Quantification of Testosterone:

-

Measure the concentration of testosterone in the supernatant using a validated method such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher specificity and accuracy.

-

-

-

Data Analysis:

-

Calculate the reduction in testosterone production at each inhibitor concentration compared to a vehicle-treated control.

-

Determine the cellular IC50 value from the dose-response curve.

-

Cellular Functional Assay (e.g., Proliferation)

Objective: To assess the downstream functional consequence of inhibiting testosterone production, such as the inhibition of androgen-dependent cell proliferation.

Methodology:

-

Cell Line:

-

Use an androgen-sensitive prostate cancer cell line that expresses the androgen receptor, such as LAPC-4.[7]

-

-

Procedure:

-

Culture the cells in a steroid-depleted medium (e.g., using charcoal-stripped fetal bovine serum) to establish a baseline.

-

Treat the cells with Androstenedione (AdT) to stimulate proliferation via its conversion to testosterone.

-

Concurrently, treat the cells with a range of concentrations of the 17β-HSD3 inhibitor.

-

Include appropriate controls: vehicle only, AdT only, and a positive control inhibitor of cell growth.

-

Incubate for several days (e.g., 5-7 days) to allow for measurable proliferation.

-

-

Measurement of Proliferation:

-

Quantify cell viability or proliferation using standard methods such as:

-

MTS/MTT assay.

-

Cell counting.

-

DNA synthesis assays (e.g., BrdU incorporation).

-

-

-

Data Analysis:

-

Determine the extent to which the inhibitor can reverse the AdT-induced proliferation.

-

Calculate the concentration of the inhibitor that results in a 50% reduction in the stimulated proliferation (EC50).

-

Androgen Receptor (AR) Transcription Assay

Objective: To confirm that the inhibitor's effect is mediated through the androgen receptor signaling pathway.

Methodology:

-

Reporter Gene Construct:

-

Use a cell line (e.g., PC-3 or HEK-293) co-transfected with:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

-

Procedure:

-

Plate the transfected cells.

-

Treat the cells with Androstenedione (AdT) in the presence and absence of various concentrations of the 17β-HSD3 inhibitor.

-

Incubate to allow for testosterone production, AR activation, and reporter gene expression.

-

-

Measurement of Reporter Activity:

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

-

Data Analysis:

-

Quantify the reduction in reporter gene activity caused by the inhibitor.

-

This provides a direct measure of the inhibition of AR-dependent transcription.[1]

-

References

- 1. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Clinical, endocrine, and molecular findings in 17beta-hydroxysteroid dehydrogenase type 3 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HSD17B3 - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. HSD17B3 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Investigation of the In Vitro and In Vivo efficiency of RM-532-105, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, in LAPC-4 prostate cancer cell and tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

Methodological & Application

Application Notes and Protocols for TC Hsd 21 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of TC Hsd 21, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), in cell culture experiments.

Application Notes

This compound is a small molecule inhibitor with high potency and selectivity for the enzyme 17β-HSD3.[1][2][3] This enzyme plays a crucial role in the biosynthesis of androgens, specifically in the conversion of androstenedione to testosterone. By inhibiting 17β-HSD3, this compound effectively blocks the production of testosterone, making it a valuable tool for research in areas such as prostate cancer, benign prostatic hyperplasia, and other androgen-dependent conditions. It is important to distinguish this compound, the chemical inhibitor, from TC21 (also known as R-Ras2), a protein involved in cell signaling pathways related to transformation and survival.[4]

This compound exhibits excellent selectivity over other 17β-HSD isoenzymes and various nuclear receptors, ensuring targeted inhibition in experimental setups.[1][2][3][5] Its utility has been demonstrated in cell-based assays, and it serves as a critical compound in cancer metabolism research.

Quantitative Data

The inhibitory activity of this compound has been quantified against different species' 17β-HSD3 enzymes. This data is crucial for determining appropriate experimental concentrations.

| Compound | Target Enzyme | Organism | IC50 Value | Reference |

| This compound | 17β-HSD3 | Human | 14 nM | [1][2][3] |

| This compound | 17β-HSD3 | Human | 6 nM | |

| This compound | 17β-HSD3 | Mouse | 40 nM |

Experimental Protocols

This section provides a detailed methodology for a typical cell culture experiment involving treatment with this compound to assess its impact on cell viability and hormone production.

Protocol 1: Assessing the Effect of this compound on Cell Viability and Testosterone Production

1. Materials

-

Cell Line: A suitable cell line expressing 17β-HSD3 (e.g., HeLa cells, or other relevant cancer cell lines).[1]

-

This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO).

-

Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Androstenedione: Substrate for the 17β-HSD3 enzyme.

-

Reagents for Viability Assay: (e.g., MTT, PrestoBlue™, or similar).

-

ELISA Kit: For testosterone quantification.

-

General Cell Culture Equipment: Including sterile flasks, plates, pipettes, incubator (37°C, 5% CO2), centrifuge, and microscope.[6][7][8]

2. Preparation of Reagents

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C for long-term stability.[1]

-

Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is typically below 0.1% to avoid solvent-induced cytotoxicity.

-

Androstenedione Solution: Prepare a stock solution in a suitable solvent and dilute it in a cell culture medium to the desired final concentration for stimulating testosterone production.

3. Experimental Procedure

-

Cell Seeding:

-

Culture the selected cell line according to standard protocols.[6][7][8]

-

For the experiment, harvest cells during the logarithmic growth phase.

-

Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.[7]

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.[9]

-

-

Treatment with this compound:

-

After 24 hours of incubation, remove the existing medium.

-

Add fresh medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations) and a fixed concentration of androstenedione.

-

Include a vehicle control (medium with DMSO and androstenedione but no this compound) and a negative control (medium with androstenedione only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Analysis:

-

Cell Viability Assay:

-

At the end of the treatment period, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader to determine the percentage of viable cells relative to the control.

-

-

Testosterone Quantification:

-

Collect the cell culture supernatant from each well.

-

Quantify the concentration of testosterone in the supernatant using a testosterone-specific ELISA kit, following the manufacturer's protocol.

-

-

4. Data Interpretation

-

Calculate the IC50 value for the inhibition of testosterone production by plotting the percentage of inhibition against the log concentration of this compound.

-

Analyze the effect of this compound on cell viability to determine any cytotoxic effects.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of 17β-HSD3 by this compound blocks testosterone synthesis.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effect on cells.

TC21 Signaling Pathway Diagram

To avoid confusion with the similarly named protein, the following diagram illustrates the signaling pathway of the TC21 protein.

Caption: TC21 protein signaling through the PI3K/Akt/NF-κB pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. TC21 mediates transformation and cell survival via activation of phosphatidylinositol 3-kinase/Akt and NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mybiosource.com [mybiosource.com]

- 6. Cell Culture Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for In Vivo Use of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors

Disclaimer: Detailed in vivo application notes and specific experimental protocols for the compound "TC Hsd 21" are not publicly available. One source indicates that the commercial product has been withdrawn from sale, which may contribute to the scarcity of application data. The following information is based on general principles for the in vivo study of hydroxysteroid dehydrogenase (HSD) inhibitors and should be adapted and validated for the specific inhibitor being investigated.

Introduction

17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical enzyme in the biosynthesis of androgens, catalyzing the conversion of androstenedione to testosterone. Inhibition of 17β-HSD3 is a therapeutic strategy for hormone-dependent conditions such as prostate cancer. This compound has been identified as a potent and selective inhibitor of 17β-HSD3[1][2]. These application notes provide a general framework for researchers and drug development professionals on how to approach the in vivo evaluation of 17β-HSD3 inhibitors like this compound.

Hydroxysteroid dehydrogenases (HSDs) are a class of NAD(P)(H) dependent oxidoreductases that regulate the activity of steroid hormones at a pre-receptor level[3]. By converting steroids between their active and inactive forms, they play a crucial role in various physiological processes. Specific inhibitors of HSDs are being investigated for the treatment of hormone-dependent cancers and metabolic syndromes[3].

Mechanism of Action and Signaling Pathway

The primary mechanism of action for a 17β-HSD3 inhibitor is the blockage of testosterone synthesis. This reduction in androgen levels can, in turn, affect signaling pathways dependent on the androgen receptor (AR).

Below is a generalized diagram of the androgen synthesis pathway and the point of inhibition for a 17β-HSD3 inhibitor.

Caption: Simplified androgen synthesis pathway highlighting the inhibitory action of a 17β-HSD3 inhibitor.

In Vivo Experimental Design: A General Protocol

The successful in vivo evaluation of a 17β-HSD3 inhibitor requires careful planning and execution. The following protocol outlines key steps and considerations.

Animal Model Selection

The choice of animal model is critical and depends on the research question.

-

Xenograft Models: For oncology studies, immunodeficient mice (e.g., nude or SCID) bearing human prostate cancer cell lines (e.g., LNCaP, VCaP) are commonly used. These models allow for the assessment of tumor growth inhibition.

-

Transgenic Models: Mice genetically engineered to overexpress human 17β-HSD3 could be a valuable tool to study the specific effects of an inhibitor[3].

-

Orchidectomized (Castrated) Models: To study the effect of the inhibitor on adrenal androgen synthesis, surgical or chemical castration can be performed to eliminate testicular androgen production.

Formulation and Administration

The formulation of the inhibitor is crucial for its bioavailability.

-

Solubility: this compound is reported to be soluble in DMSO (<42.23 mg/ml)[1]. For in vivo use, a vehicle that is safe for the chosen route of administration must be developed. Common vehicles include a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

-

Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) will depend on the physicochemical properties of the compound and the desired pharmacokinetic profile.

-

Dosing: The optimal dose and dosing schedule must be determined through dose-ranging studies.

Experimental Workflow

The following diagram outlines a general experimental workflow for an in vivo efficacy study.

Caption: General experimental workflow for in vivo evaluation of a 17β-HSD3 inhibitor.

Data Collection and Analysis

A comprehensive dataset is essential for evaluating the efficacy and safety of the inhibitor.

Quantitative Data

The following table summarizes key quantitative data that should be collected during an in vivo study. As no specific data for this compound is available, this table serves as a template.

| Parameter | Measurement | Example Data (Hypothetical) |

| Pharmacokinetics | ||

| Cmax | Peak plasma concentration | 500 ng/mL |

| Tmax | Time to reach Cmax | 2 hours |

| AUC | Area under the concentration-time curve | 3000 ng*h/mL |

| Half-life (t½) | Elimination half-life | 6 hours |

| Pharmacodynamics | ||

| Testosterone Levels | Plasma testosterone concentration | 70% reduction compared to vehicle control |

| Androstenedione Levels | Plasma androstenedione concentration | 150% increase compared to vehicle control |

| Efficacy | ||

| Tumor Growth Inhibition | % TGI compared to vehicle control | 65% at 50 mg/kg/day |

| Safety/Tolerability | ||

| Body Weight Change | % change from baseline | < 5% loss |

| Clinical Observations | Signs of distress or toxicity | No significant adverse effects observed |

| Organ Weights | Weight of key organs (e.g., liver, spleen) at necropsy | No significant changes compared to vehicle control |

Qualitative Data

-

Histology/Immunohistochemistry: Examination of tumor tissue for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and androgen receptor signaling (e.g., nuclear AR localization, PSA expression).

-

Western Blotting: Analysis of protein expression levels of key signaling molecules in tumor lysates.

Conclusion

References

Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation

Note to the Reader: The compound "TC Hsd 21" could not be definitively identified in publicly available scientific literature. The following application notes and protocols are provided as a detailed template. Researchers, scientists, and drug development professionals should substitute the placeholder information with the specific details of their compound of interest.

Application Notes

General Properties of a Hypothetical Inhibitor

This section would typically detail the essential physicochemical properties of the compound. For a hypothetical small molecule inhibitor, this information is critical for its effective use in experimental settings.

| Property | Value | Notes |

| Molecular Weight | [Insert Value] g/mol | Essential for calculating molar concentrations. |

| Appearance | [e.g., White to off-white solid] | |

| Purity (by HPLC) | >98% | Recommended for reliable experimental results. |

| Solubility | [e.g., Soluble in DMSO at 100 mM] | Critical for stock solution preparation. |

| Storage Conditions | Store at -20°C, protect from light | Long-term stability is dependent on proper storage. |

Mechanism of Action (Hypothetical)

This hypothetical inhibitor is a potent and selective antagonist of a key receptor in a signaling pathway implicated in inflammatory diseases. By binding to the receptor, it prevents the downstream activation of pro-inflammatory cytokines, thereby mitigating the inflammatory response.

Caption: Hypothetical signaling pathway showing inhibitor action.

Applications

This compound is suitable for a range of in vitro and in vivo studies aimed at investigating the role of its target pathway in disease. Potential applications include:

-

In vitro: Cell-based assays to measure cytokine production, receptor binding assays, and pathway activation studies using techniques like Western blotting or qPCR.

-

In vivo: Preclinical animal models of inflammatory diseases to assess efficacy, pharmacokinetics, and pharmacodynamics.

Experimental Protocols

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of a hypothetical small molecule inhibitor in Dimethyl Sulfoxide (DMSO).

Materials:

-

Hypothetical Inhibitor powder

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Protocol:

-

Determine the required mass:

-

Use the following formula to calculate the mass of the compound needed to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * (1000 mg / 1 g)

-

Example: For a compound with a molecular weight of 500 g/mol :

-

Mass (mg) = 10 * 1 * (1/1000) * 500 * 1000 = 5 mg

-

-

-

-

Weigh the compound:

-

Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated mass of the inhibitor powder into the tube.

-

-

Dissolve the compound:

-

Add the appropriate volume of DMSO to the tube. For a 10 mM stock from 5 mg of a 500 g/mol compound, this would be 1 mL.

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but check for temperature sensitivity.

-

-

Aliquot and store:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C, protected from light.

-

Caption: Experimental workflow for stock solution preparation.

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 10 mM | A common starting concentration for many in vitro assays. |

| Solvent | DMSO | Ensure it is compatible with your experimental system. |

| Working Concentration Range | 1 nM - 10 µM | This should be determined empirically for each assay. |

| Final DMSO Concentration in Assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells. |

| Stock Solution Stability | 6 months at -20°C | Avoid repeated freeze-thaw cycles. Discard if precipitation is observed. |

Application Notes and Protocols for TC Hsd 21 Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC Hsd 21 is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). As with any bioactive small molecule, understanding its stability and optimal storage conditions is critical for ensuring experimental reproducibility, accurate pharmacological assessment, and the development of reliable formulations. These application notes provide a summary of the currently available information on the stability and storage of this compound and offer a general protocol for conducting more detailed stability studies.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions based on supplier information. It is crucial to note that these are general guidelines, and for long-term or critical applications, it is advisable to perform in-house stability assessments.

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution | -80°C | Up to 6 months | Preferred for longer-term storage of solutions. |

Protocol for Stability Assessment of this compound

The following is a general protocol for a forced degradation study, which is a common approach to assess the stability of a compound under various stress conditions. This helps to identify potential degradation pathways and establish appropriate storage and handling procedures.

Objective

To evaluate the stability of this compound under various stress conditions, including heat, light, and different pH levels.

Materials

-

This compound

-

Solvents for dissolution (e.g., DMSO, Ethanol)

-

Buffers of various pH (e.g., pH 3, 7, 9)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

HPLC column (e.g., C18)

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

Experimental Workflow for Forced Degradation Study

Forced degradation study workflow for this compound.

Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Sample Preparation for Stress Testing:

-

Thermal Stress: Dilute the stock solution in a suitable buffer (e.g., pH 7) and incubate at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose a diluted solution of this compound to a controlled light source (e.g., UV and visible light) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Acidic Hydrolysis: Dilute the stock solution in an acidic buffer (e.g., pH 3) and incubate at room temperature or an elevated temperature.

-

Basic Hydrolysis: Dilute the stock solution in a basic buffer (e.g., pH 9) and incubate at room temperature or an elevated temperature.

-

Control: Keep an aliquot of the diluted solution at a controlled, non-stressful condition (e.g., 4°C in the dark).

-

-

Time Points: Collect samples from each stress condition and the control at various time points (e.g., 0, 24, 48, and 72 hours).

-

Analysis:

-

Analyze each sample by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

-

Monitor the peak area of this compound to determine the percentage of the compound remaining at each time point.

-

Observe the appearance of any new peaks, which may correspond to degradation products.

-

Data Interpretation and Signaling Pathway Context

The stability data obtained from the forced degradation study will help in identifying the conditions under which this compound is unstable. This information is crucial for designing appropriate formulations and for ensuring the reliability of in vitro and in vivo experiments.

This compound inhibits 17β-HSD3, an enzyme that plays a key role in the biosynthesis of androgens. Specifically, it catalyzes the conversion of androstenedione to testosterone. By inhibiting this enzyme, this compound can modulate androgen levels, which has implications for research in areas such as prostate cancer and other androgen-dependent conditions. The stability of this compound is paramount to accurately probe this signaling pathway.

Inhibition of 17β-HSD3 by this compound in the androgen biosynthesis pathway.

Conclusion

While specific, detailed stability data for this compound is not extensively published, the provided storage guidelines and the general protocol for stability assessment offer a solid foundation for researchers. Adherence to the recommended storage conditions will help preserve the compound's integrity. For applications requiring a high degree of certainty regarding stability, conducting a forced degradation study as outlined is strongly recommended. This will ensure the quality and reliability of experimental results and contribute to the successful application of this compound in research and drug development.

Application Notes and Protocols for Measuring 17β-HSD3 Activity Featuring the Inhibitor TC Hsd 21

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical enzyme in androgen biosynthesis, catalyzing the conversion of androstenedione (A4) to testosterone (T).[1][2] This enzymatic reaction is the final step in the production of this potent androgen.[3] The enzyme primarily utilizes NADPH as a cofactor and is predominantly expressed in the testes.[2][4][5] Due to its key role in testosterone synthesis, 17β-HSD3 is a significant therapeutic target for androgen-dependent diseases, such as prostate cancer. Accurate and reliable methods for measuring 17β-HSD3 activity are essential for screening potential inhibitors and characterizing their mechanism of action.

This document provides detailed protocols for two distinct assays to measure 17β-HSD3 activity: a radiometric assay for direct quantification of enzymatic conversion and a cell-based reporter assay for assessing activity in a cellular context. These protocols include the use of TC Hsd 21, a potent and selective 17β-HSD3 inhibitor, as a negative control to validate assay performance and assess the potency of novel compounds.[6]

Signaling Pathway: Conversion of Androstenedione to Testosterone

The enzymatic reaction catalyzed by 17β-HSD3 is a key step in the steroidogenesis pathway.

References

- 1. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HSD17B3 | Abcam [abcam.com]

- 3. In vitro and in vivo evaluation of a 3β-androsterone derivative as inhibitor of 17β-hydroxysteroid dehydrogenase type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The microsomal enzyme 17β-hydroxysteroid dehydrogenase 3 faces the cytoplasm and uses NADPH generated by glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abbexa.com [abbexa.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Study of Hydroxysteroid Dehydrogenases (HSDs) in Hormone-Dependent Diseases

Topic: A Comprehensive Guide to Investigating the Role of Hydroxysteroid Dehydrogenases in Hormone-Dependent Pathologies

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The specific term "TC Hsd 21" does not correspond to a recognized molecule in scientific literature. It is highly probable that this refers to a class of enzymes known as Hydroxysteroid Dehydrogenases (HSDs) , which are critical in the metabolism of steroid hormones and are deeply implicated in hormone-dependent diseases. This document will focus on the most relevant of these enzymes, particularly 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) , a key player in estrogen biosynthesis.

Introduction to Hydroxysteroid Dehydrogenases in Hormone-Dependent Diseases

Hydroxysteroid dehydrogenases are a superfamily of enzymes that play a crucial role in the biosynthesis and metabolism of steroid hormones, including estrogens and androgens. These enzymes catalyze the oxidation and reduction of hydroxysteroid hormones at specific positions, thereby modulating their biological activity. In hormone-dependent diseases such as breast, prostate, and endometrial cancers, the local production of active steroid hormones within the tumor microenvironment is a significant driver of cancer cell proliferation and survival.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs) are of particular interest as they are involved in the final steps of the biosynthesis of potent estrogens and androgens. For instance, 17β-HSD1 catalyzes the conversion of the weak estrogen, estrone (E1), to the highly potent estradiol (E2), a primary driver of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Conversely, 17β-HSD type 2 (17β-HSD2) inactivates estradiol by converting it back to estrone.[2][3] The balance between the activities of these enzymes within a tumor can therefore significantly impact its growth.

Elevated expression of 17β-HSD1 has been associated with a poorer prognosis in breast cancer patients.[1] This makes 17β-HSD1 and other HSDs attractive targets for the development of novel therapeutics for hormone-dependent cancers.

Quantitative Data Summary

The following tables summarize key quantitative data related to the expression and function of HSDs in hormone-dependent diseases.

Table 1: Expression of 17β-HSD1 in Breast Cancer

| Parameter | Finding | Reference |

| Immunohistochemistry | 61.3% (68 out of 111) of invasive ductal carcinomas showed 17β-HSD1 immunolocalization in carcinoma cells. | [4] |

| Correlation with ER | Significant positive correlation between 17β-HSD1 expression and estrogen receptor (ER) labeling index (P < 0.05). | [4] |

| Correlation with PR | Significant positive correlation between 17β-HSD1 expression and progesterone receptor (PR) labeling index (P < 0.05). | [4] |

| Correlation with Ki-67 | Significant inverse correlation between 17β-HSD1 expression and Ki-67 labeling index (P < 0.0001). | [4] |

| Prognosis | High expression of 17β-HSD1 correlates with a weak prognosis for breast cancer. | [1] |

Table 2: Functional Impact of 17β-HSD1 in Breast Cancer Cells

| Experimental Condition | Observation | Reference |

| 17β-HSD1 Overexpression in MCF7 Cells | Increased mRNA levels of ERα by 171% and ERβ by 120%. | [1][5] |

| 17β-HSD1 Overexpression in MCF7 Cells | Decreased mRNA levels of the androgen receptor by 64%. | [1][5] |

| 17β-HSD1 Overexpression in MCF7 Cells | Increased breast cancer cell migration. | [1][5] |

Signaling Pathways and Experimental Workflows

Steroid Metabolism Pathway in Hormone-Dependent Cancers

Caption: Steroid metabolism pathway in hormone-dependent cancer cells.

General Experimental Workflow for HSD Studies

Caption: Workflow for studying HSDs in cancer.

Experimental Protocols

Protocol for Immunohistochemistry (IHC) of 17β-HSD1 in Paraffin-Embedded Breast Cancer Tissue

This protocol provides a general guideline. Optimization may be required for specific antibodies and tissue types.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections (4-5 µm).

-

Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration.

-

Antigen retrieval solution: Citrate buffer (10 mM, pH 6.0).

-

Pressure cooker or water bath for heat-induced antigen retrieval.

-

Hydrogen peroxide (3%) in methanol for quenching endogenous peroxidase activity.

-

Blocking buffer: 10% normal goat serum in PBS.

-

Primary antibody: Rabbit polyclonal or monoclonal anti-HSD17B1 antibody (e.g., Abcam ab51045, Thermo Fisher PA5-54312).[1][3] Dilution to be optimized (typically 1:100 to 1:500).

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

DAB (3,3'-Diaminobenzidine) substrate kit.

-

Hematoxylin for counterstaining.

-

Mounting medium.